Cas no 923857-02-7 (1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate)

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate is a specialized chemical compound featuring a carbamoylphenyl and chloropyridine carboxylate structure. Its molecular design combines a carbamoyl functional group with a chlorinated pyridine moiety, making it a potential intermediate for synthesizing pharmaceuticals or agrochemicals. The presence of the carbamoyl group enhances hydrogen-bonding interactions, while the chloropyridine segment offers reactivity for further derivatization. This compound may exhibit utility in medicinal chemistry for targeting specific biological pathways or in material science for functionalized polymer synthesis. Its structural versatility allows for tailored modifications, supporting applications in research and industrial processes requiring precise molecular frameworks.
1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate structure
923857-02-7 structure
Product Name:1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate
CAS No:923857-02-7
MF:C16H14ClN3O4
MW:347.753062725067
CID:5455363
PubChem ID:16322331
Update Time:2025-10-28

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AKOS001280496
    • 923857-02-7
    • [1-(4-carbamoylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
    • 1-[(4-CARBAMOYLPHENYL)CARBAMOYL]ETHYL 6-CHLOROPYRIDINE-3-CARBOXYLATE
    • Z18370290
    • AKOS016852594
    • EN300-26595019
    • 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate
    • Inchi: 1S/C16H14ClN3O4/c1-9(24-16(23)11-4-7-13(17)19-8-11)15(22)20-12-5-2-10(3-6-12)14(18)21/h2-9H,1H3,(H2,18,21)(H,20,22)
    • InChI Key: JODZFZPIRNMDPV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(=O)OC(C)C(NC1C=CC(C(N)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 347.0672836g/mol
  • Monoisotopic Mass: 347.0672836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 111Ų

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26595019-0.05g
1-[(4-carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate
923857-02-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate: A Comprehensive Overview

The compound with CAS No. 923857-02-7, commonly referred to as 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and promising applications in drug development and material science. Recent studies have highlighted its role in advancing therapeutic interventions, particularly in the realm of anti-inflammatory and anti-cancer therapies.

1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate is characterized by its complex molecular structure, which includes a pyridine ring substituted with a chlorine atom at the 6-position and a carboxylic acid group at the 3-position. The ethyl group attached to the nitrogen atom further enhances the compound's versatility, making it a valuable substrate for various chemical reactions. The presence of carbamoyl groups in the molecule contributes to its ability to form hydrogen bonds, which is crucial for its interactions with biological targets.

Recent research has focused on the synthesis and characterization of 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate, with particular emphasis on optimizing its production process. Scientists have explored novel synthetic pathways that enhance yield and purity while minimizing environmental impact. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated a green chemistry approach using microwave-assisted synthesis, which significantly reduced reaction time and energy consumption.

The biological activity of 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate has been extensively investigated. Preclinical studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. Additionally, its ability to modulate cellular signaling pathways has made it a promising candidate for anti-cancer drug development. A recent study in *Nature Communications* reported that this compound selectively targets cancer cells while sparing healthy cells, suggesting its potential as a targeted therapy.

In terms of applications, 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate has shown promise in the development of advanced materials. Its unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have also explored its potential as a building block for supramolecular assemblies, leveraging its hydrogen-bonding capabilities to create self-assembled nanostructures.

The environmental impact of 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate has also been a topic of interest. Studies have evaluated its biodegradability and toxicity profiles, with results indicating that it is relatively non-toxic to aquatic organisms under standard conditions. These findings are crucial for ensuring the sustainable use of this compound in industrial and pharmaceutical applications.

Looking ahead, the future of 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate lies in further exploration of its therapeutic potential and optimization of its synthetic processes. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this field, paving the way for new drug candidates and advanced materials.

In conclusion, 1-[(4-Carbamoylphenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate (CAS No. 923857-02-7) stands as a testament to the progress in modern chemistry and pharmacology. Its unique properties, coupled with ongoing research advancements, position it as a key player in addressing some of the most pressing challenges in medicine and materials science.

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